molecular formula C21H24N6O2 B10998558 N-{4-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}pyrazine-2-carboxamide

N-{4-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}pyrazine-2-carboxamide

Cat. No.: B10998558
M. Wt: 392.5 g/mol
InChI Key: GUQZOKJOEDQLRZ-UHFFFAOYSA-N
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Description

N-{4-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole moiety linked to a piperidine ring, which is further connected to a pyrazine carboxamide group. The presence of these functional groups suggests potential biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole derivative, followed by the formation of the piperidine intermediate. The final step involves coupling the piperidine intermediate with pyrazine-2-carboxylic acid under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form corresponding N-oxides.

    Reduction: The carbonyl group in the oxobutyl chain can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and various substituted pyrazine compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the pyrazine carboxamide group can participate in hydrogen bonding and other interactions, stabilizing the compound-target complex. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of pyrazine.

    N-{4-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}quinoline-2-carboxamide: Contains a quinoline ring, offering different electronic properties.

Uniqueness

N-{4-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}pyrazine-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazine ring, in particular, may enhance its ability to interact with specific biological targets compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[4-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl]pyrazine-2-carboxamide

InChI

InChI=1S/C21H24N6O2/c28-19(9-5-10-24-21(29)17-14-22-11-12-23-17)27-13-4-3-8-18(27)20-25-15-6-1-2-7-16(15)26-20/h1-2,6-7,11-12,14,18H,3-5,8-10,13H2,(H,24,29)(H,25,26)

InChI Key

GUQZOKJOEDQLRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=NC3=CC=CC=C3N2)C(=O)CCCNC(=O)C4=NC=CN=C4

Origin of Product

United States

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